molecular formula C11H10N2O2S2 B2683761 6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one CAS No. 898441-37-7

6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one

Cat. No.: B2683761
CAS No.: 898441-37-7
M. Wt: 266.33
InChI Key: ZQMTXMQTXMCTTK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of MTOB has been determined . The crystal structure data reveals that it is monoclinic, with a = 12.391 (5) Å, b = 21.034 (8) Å, c = 10.777 (4) Å, β = 113.589 (7)°, V = 2574.1 (16) Å 3, Z = 8 .

Scientific Research Applications

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
Research on thieno[3,2-d]pyrimidine derivatives, closely related to the chemical structure of interest, has shown promising antitumor activities. These compounds were synthesized through various chemical reactions, leading to novel derivatives that exhibited potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The study highlighted the potential of these derivatives as candidates for further antitumor evaluation and drug development (Hafez & El-Gazzar, 2017).

Antimicrobial and Enzyme Inhibition Properties
Another study focused on the synthesis of chromone-pyrimidine coupled derivatives, demonstrating significant antimicrobial activity. These compounds were tested against a variety of bacterial and fungal strains, with certain derivatives showing potent antibacterial and antifungal effects. Additionally, enzyme assay studies were conducted to explore the mode of action of these synthesized compounds, revealing their potential as enzyme inhibitors. The research emphasized the utility of these derivatives in developing new antimicrobial agents (Tiwari et al., 2018).

Inhibition of Thymidylate Synthase and Antifolate Properties
Compounds based on the pyrrolo[2,3-d]pyrimidine scaffold, which shares structural similarities with the compound of interest, have been identified as potential inhibitors of thymidylate synthase, a key enzyme in the DNA synthesis pathway. These analogues were synthesized and evaluated for their antitumor and antibacterial activities. The research provided insights into the design of nonclassical antifolate inhibitors with potential applications in cancer therapy and bacterial infection control (Gangjee et al., 1996).

Antiproliferative Activity Against Human Cancer Cell Lines
A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives unveiled their antiproliferative effects against a range of human cancer cell lines. This research highlighted the potential of these derivatives as anticancer agents, with some compounds showing significant activity, suggesting their value in the development of new therapeutic options for cancer treatment (Mallesha et al., 2012).

Cytotoxic Activity of Thiopyrimidine Derivatives
Novel thiopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The study explored different substitutions on the pyrimidine ring, investigating their impact on cytotoxicity. Some derivatives displayed selective activity, offering insights into the structural requirements for anticancer activity and highlighting the potential of thiopyrimidine derivatives in cancer therapy research (Stolarczyk et al., 2018).

Properties

IUPAC Name

6-methyl-4-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-7-5-10(13-11(15)12-7)17-6-8(14)9-3-2-4-16-9/h2-5H,6H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMTXMQTXMCTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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